molecular formula C18H16Cl2N2O3S B258375 2-(2,4-dichlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine

2-(2,4-dichlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine

Cat. No. B258375
M. Wt: 411.3 g/mol
InChI Key: ONJZVEMYTSISIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine, also known as DDAO, is a synthetic compound that has been widely used in scientific research due to its unique properties. DDAO is a fluorescent dye that is commonly used in biochemical and physiological studies to label and track proteins, lipids, and other biomolecules in cells and tissues.

Mechanism of Action

2-(2,4-dichlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine works by binding to specific biomolecules, such as proteins or lipids, and emitting fluorescence upon excitation with light of a specific wavelength. The fluorescence emitted by 2-(2,4-dichlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine can be detected and quantified using various techniques, such as fluorescence microscopy or flow cytometry. The binding of 2-(2,4-dichlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine to biomolecules can also affect their function, which can be studied using various biochemical and physiological assays.
Biochemical and Physiological Effects
2-(2,4-dichlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. It does not affect cell viability, proliferation, or differentiation, and it does not interfere with other cellular processes. 2-(2,4-dichlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine has also been shown to have minimal toxicity and is generally considered safe for use in scientific research.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine has several advantages for use in lab experiments. It is highly specific and sensitive, allowing for the detection and quantification of biomolecules at low concentrations. It is also easy to use and can be applied to a variety of experimental systems, such as cell cultures and animal models. However, 2-(2,4-dichlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine has some limitations. It is not suitable for use in live animals due to its limited tissue penetration, and it may interfere with certain biochemical and physiological assays.

Future Directions

There are several future directions for the use of 2-(2,4-dichlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine in scientific research. One potential application is in the development of new diagnostic and therapeutic tools for various diseases, such as cancer and neurodegenerative disorders. 2-(2,4-dichlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine could also be used to study the molecular mechanisms of drug action and resistance, which could lead to the development of new drugs with improved efficacy and safety. Additionally, 2-(2,4-dichlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine could be used in the development of new imaging techniques for tracking biomolecules in real-time in vivo.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine involves several steps, starting from the reaction of 2,4-dichlorophenyl isocyanate with N,N-dimethyl-4-aminobenzenesulfonyl chloride to form the intermediate N,N-dimethyl-4-tosyl-2,4-dichlorophenyl isocyanate. This intermediate is then reacted with 5-aminooxazole to produce 2-(2,4-dichlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine has been widely used in scientific research as a fluorescent probe to label and track proteins, lipids, and other biomolecules in cells and tissues. It can be used in a variety of applications, such as fluorescence microscopy, flow cytometry, and high-throughput screening. 2-(2,4-dichlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine has also been used to study the molecular mechanisms of various biological processes, such as protein-protein interactions, enzyme activity, and membrane dynamics.

properties

Product Name

2-(2,4-dichlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine

Molecular Formula

C18H16Cl2N2O3S

Molecular Weight

411.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine

InChI

InChI=1S/C18H16Cl2N2O3S/c1-11-4-7-13(8-5-11)26(23,24)17-18(22(2)3)25-16(21-17)14-9-6-12(19)10-15(14)20/h4-10H,1-3H3

InChI Key

ONJZVEMYTSISIJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=C(C=C(C=C3)Cl)Cl)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=C(C=C(C=C3)Cl)Cl)N(C)C

Origin of Product

United States

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